molecular formula C17H20O4S B14200051 (3-Phenoxyphenyl)methyl butane-1-sulfonate CAS No. 918313-30-1

(3-Phenoxyphenyl)methyl butane-1-sulfonate

Cat. No.: B14200051
CAS No.: 918313-30-1
M. Wt: 320.4 g/mol
InChI Key: FJDZMXQVIVDJIP-UHFFFAOYSA-N
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Description

(3-Phenoxyphenyl)methyl butane-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a phenoxyphenyl group attached to a butane-1-sulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenoxyphenyl)methyl butane-1-sulfonate typically involves the reaction of (3-Phenoxyphenyl)methanol with butane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

(3Phenoxyphenyl)methanol+Butane1sulfonylchloride(3Phenoxyphenyl)methylbutane1sulfonate+HCl(3-Phenoxyphenyl)methanol + Butane-1-sulfonyl chloride \rightarrow this compound + HCl (3−Phenoxyphenyl)methanol+Butane−1−sulfonylchloride→(3−Phenoxyphenyl)methylbutane−1−sulfonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Phenoxyphenyl)methyl butane-1-sulfonate can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.

    Oxidation: The phenoxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The phenoxyphenyl group can be reduced to form phenols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reactions are typically carried out in anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: The major products are the corresponding substituted derivatives, such as amides, thioethers, or ethers.

    Oxidation: The major products are oxidized derivatives such as quinones or carboxylic acids.

    Reduction: The major products are reduced derivatives such as phenols or alcohols.

Scientific Research Applications

(3-Phenoxyphenyl)methyl butane-1-sulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It can also be used as a reagent in various organic transformations.

    Biology: It has potential applications in the study of enzyme inhibition and protein modification. It can be used to modify specific amino acid residues in proteins.

    Industry: It can be used as a surfactant or emulsifying agent in various industrial processes.

Mechanism of Action

The mechanism of action of (3-Phenoxyphenyl)methyl butane-1-sulfonate depends on its specific application. In the context of enzyme inhibition, it can act as a competitive inhibitor by binding to the active site of the enzyme and preventing substrate binding. In the context of protein modification, it can react with specific amino acid residues, leading to changes in protein structure and function.

Comparison with Similar Compounds

Similar Compounds

  • (3-Phenoxyphenyl)methyl methane-1-sulfonate
  • (3-Phenoxyphenyl)methyl ethane-1-sulfonate
  • (3-Phenoxyphenyl)methyl propane-1-sulfonate

Uniqueness

(3-Phenoxyphenyl)methyl butane-1-sulfonate is unique due to the presence of the butane-1-sulfonate moiety, which can impart different chemical and physical properties compared to its shorter-chain analogs

Properties

CAS No.

918313-30-1

Molecular Formula

C17H20O4S

Molecular Weight

320.4 g/mol

IUPAC Name

(3-phenoxyphenyl)methyl butane-1-sulfonate

InChI

InChI=1S/C17H20O4S/c1-2-3-12-22(18,19)20-14-15-8-7-11-17(13-15)21-16-9-5-4-6-10-16/h4-11,13H,2-3,12,14H2,1H3

InChI Key

FJDZMXQVIVDJIP-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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